Cas no 1211875-53-4 (4-(2,3,4-trifluorophenoxy)piperidine)
4-(2,3,4-trifluorophenoxy)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,3,4-trifluorophenoxy)piperidine
- SCHEMBL3129709
- 1211875-53-4
- EN300-1767276
-
- Inchi: 1S/C11H12F3NO/c12-8-1-2-9(11(14)10(8)13)16-7-3-5-15-6-4-7/h1-2,7,15H,3-6H2
- InChI Key: BZWZEJZLCBQTBJ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1OC1CCNCC1)F)F
Computed Properties
- Exact Mass: 231.08709849g/mol
- Monoisotopic Mass: 231.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 21.3Ų
4-(2,3,4-trifluorophenoxy)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767276-0.05g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 0.05g |
$719.0 | 2023-09-20 | ||
| Enamine | EN300-1767276-0.1g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 0.1g |
$755.0 | 2023-09-20 | ||
| Enamine | EN300-1767276-0.25g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 0.25g |
$789.0 | 2023-09-20 | ||
| Enamine | EN300-1767276-0.5g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 0.5g |
$823.0 | 2023-09-20 | ||
| Enamine | EN300-1767276-1.0g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 1g |
$857.0 | 2023-06-03 | ||
| Enamine | EN300-1767276-2.5g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 2.5g |
$1680.0 | 2023-09-20 | ||
| Enamine | EN300-1767276-5.0g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 5g |
$2485.0 | 2023-06-03 | ||
| Enamine | EN300-1767276-10.0g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 10g |
$3683.0 | 2023-06-03 | ||
| Enamine | EN300-1767276-1g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 1g |
$857.0 | 2023-09-20 | ||
| Enamine | EN300-1767276-5g |
4-(2,3,4-trifluorophenoxy)piperidine |
1211875-53-4 | 5g |
$2485.0 | 2023-09-20 |
4-(2,3,4-trifluorophenoxy)piperidine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-(2,3,4-trifluorophenoxy)piperidine
Comprehensive Overview of 4-(2,3,4-Trifluorophenoxy)piperidine (CAS No. 1211875-53-4)
4-(2,3,4-Trifluorophenoxy)piperidine (CAS No. 1211875-53-4) is a fluorinated piperidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a piperidine ring substituted with a 2,3,4-trifluorophenoxy group, which enhances its potential for bioactivity. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and selective enzyme inhibitors.
The growing interest in fluorinated compounds like 4-(2,3,4-trifluorophenoxy)piperidine stems from their ability to improve metabolic stability and membrane permeability. These properties are critical in modern medicinal chemistry, where the demand for highly selective and potent drug candidates is rising. Recent studies highlight its potential as a building block for kinase inhibitors or GPCR-targeted therapies, aligning with trends in personalized medicine and precision drug design.
From a synthetic perspective, CAS No. 1211875-53-4 is often utilized as an intermediate in multi-step organic syntheses. Its trifluorophenoxy moiety contributes to electron-withdrawing effects, which can influence reaction kinetics and regioselectivity. This makes it valuable for constructing complex molecules in high-throughput screening (HTS) libraries. Additionally, its stability under physiological conditions has sparked investigations into its role in prodrug formulations and bioconjugation strategies.
Environmental and regulatory considerations are also pivotal when discussing 4-(2,3,4-trifluorophenoxy)piperidine. As sustainability gains traction in chemical industries, researchers are evaluating greener synthesis routes for such fluorinated intermediates. Questions like "How to optimize the yield of 4-(2,3,4-trifluorophenoxy)piperidine?" or "What are the alternatives to hazardous reagents in its production?" reflect current user queries in scientific databases and patent literature.
In the context of intellectual property, CAS No. 1211875-53-4 appears in several patents related to neurodegenerative disease treatments and crop protection agents. Its molecular framework is frequently modified to enhance binding affinity or reduce off-target effects. For instance, structural analogs of this compound are being tested for dopamine receptor modulation, addressing the global demand for neurological disorder therapeutics.
Analytical characterization of 4-(2,3,4-trifluorophenoxy)piperidine typically involves techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure purity and confirm stereochemistry, which are essential for structure-activity relationship (SAR) studies. The compound’s logP and pKa values are also frequently calculated to predict its pharmacokinetic behavior, a topic often searched in computational chemistry forums.
Future directions for 1211875-53-4 may include its integration into AI-driven drug discovery platforms, where machine learning models predict its compatibility with biological targets. The rise of automated synthesis robots further accelerates its adoption in combinatorial chemistry. As the scientific community prioritizes cost-effective and scalable synthetic routes, this compound’s versatility ensures its relevance in next-generation research.
In summary, 4-(2,3,4-trifluorophenoxy)piperidine (CAS No. 1211875-53-4) exemplifies the intersection of fluorine chemistry and pharmaceutical innovation. Its applications span from CNS drug development to agrochemical formulations, driven by its robust physicochemical profile. Ongoing advancements in green chemistry and computational modeling will likely expand its utility, making it a compound of enduring interest in both academic and industrial settings.
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